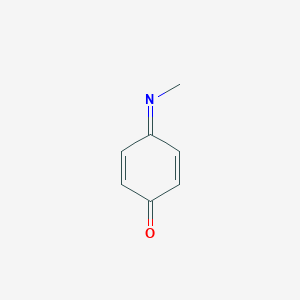
4-(Methylimino)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylimino)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that features a cyclohexadienone core substituted with a methylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylimino)cyclohexa-2,5-dien-1-one typically involves the condensation of cyclohexanone with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylimino)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted cyclohexadienones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Methylimino)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Methylimino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. It may also inhibit topoisomerases, leading to DNA damage and cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Methylimino)cyclohexa-2,5-dien-1-one include:
- 4-(Dimethylamino)cyclohexa-2,5-dien-1-one
- 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one
- 4-(Methoxyimino)cyclohexa-2,5-dien-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methylimino group can enhance its reactivity and potential biological activities compared to other derivatives .
Propiedades
Número CAS |
70786-92-4 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
4-methyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
Clave InChI |
XSAPCLGTQLCEGU-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C=CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


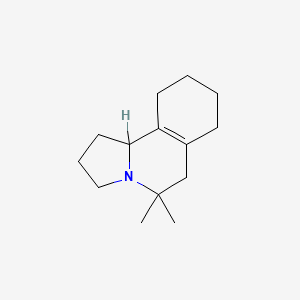
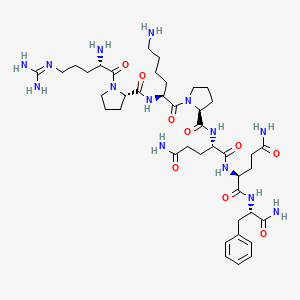
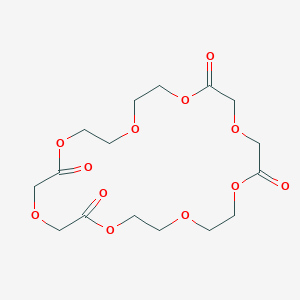
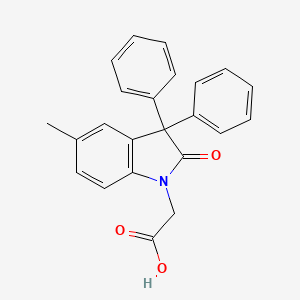
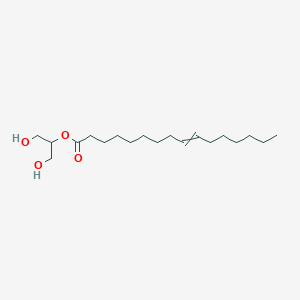
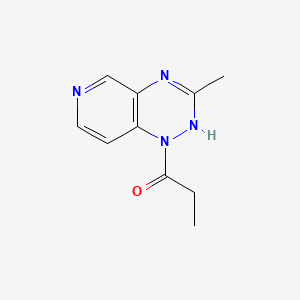
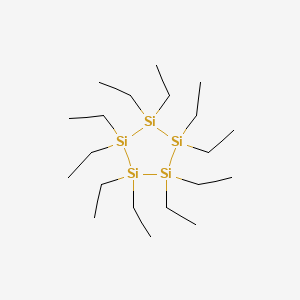
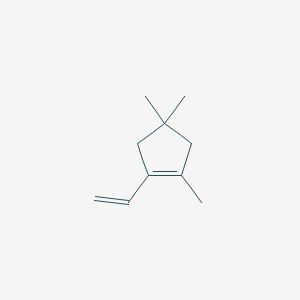

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
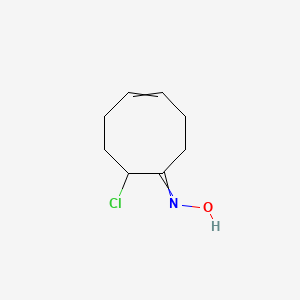
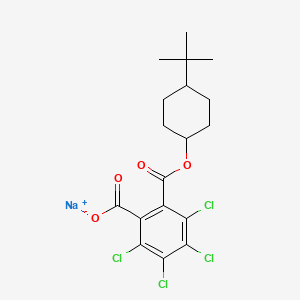
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
